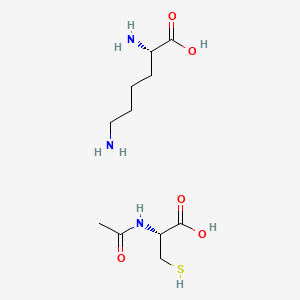
Nacystelyn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nacystelyn is a lysine salt derivative of N-acetylcysteine, known for its mucolytic, antioxidant, and anti-inflammatory properties. It has been developed to enhance cellular antioxidant defenses and is used primarily in the treatment of cystic fibrosis and other respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nacystelyn is synthesized by combining N-acetylcysteine with lysine. The reaction involves the formation of a salt between the carboxyl group of N-acetylcysteine and the amino group of lysine. This process typically occurs in an aqueous solution under controlled pH conditions to ensure the proper formation of the salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory preparation. The process includes the purification of the final product to remove any impurities and ensure consistency in the quality of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly involving its thiol group, which can form disulfides.
Reduction: The compound can also participate in reduction reactions, where the disulfide bonds are reduced back to thiol groups.
Substitution: this compound can engage in substitution reactions, particularly nucleophilic substitutions involving its amino and thiol groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, glutathione.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Free thiol groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nacystelyn has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds and as a reducing agent.
Biology: Enhances cellular antioxidant defenses and is used in studies involving oxidative stress.
Medicine: Primarily used in the treatment of cystic fibrosis to reduce mucus viscosity and improve mucociliary clearance. .
Industry: Utilized in the formulation of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
Nacystelyn exerts its effects primarily through its antioxidant properties. It enhances the levels of glutathione, a critical antioxidant in cells, by providing cysteine, a precursor for glutathione synthesis. This helps in reducing oxidative stress and inflammation. Additionally, its mucolytic properties help in breaking down mucus, making it easier to clear from the respiratory tract .
Comparison with Similar Compounds
N-acetylcysteine: The parent compound of Nacystelyn, known for its mucolytic and antioxidant properties.
Ambroxol: Another mucolytic agent used in respiratory conditions.
Carbocisteine: A mucolytic agent with similar applications in respiratory diseases.
Uniqueness of this compound: this compound stands out due to its enhanced antioxidant properties compared to N-acetylcysteine. The addition of lysine improves its solubility and stability, making it more effective in clinical applications. Its dual action as both a mucolytic and an antioxidant makes it a versatile compound in the treatment of respiratory conditions .
Properties
CAS No. |
89344-48-9 |
|---|---|
Molecular Formula |
C11H23N3O5S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-sulfanylpropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(7)6-4(2-10)5(8)9/h5H,1-4,7-8H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t5-;4-/m00/s1 |
InChI Key |
YLCSLYZPLGQZJS-VDQHJUMDSA-N |
SMILES |
CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
89344-48-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-NAC N-acetylcysteine L-lysinate N-acetylcysteine lysinate Nacystelyn |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


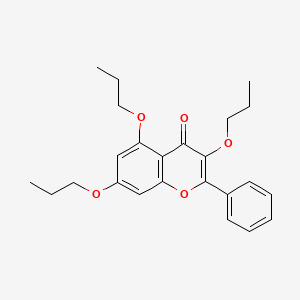

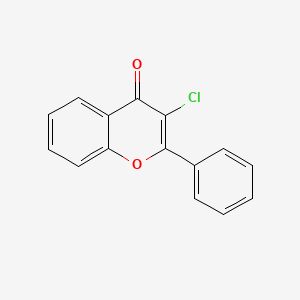

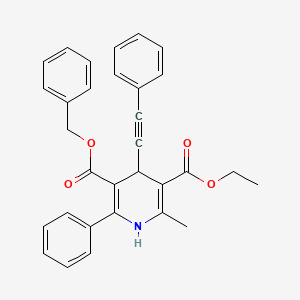
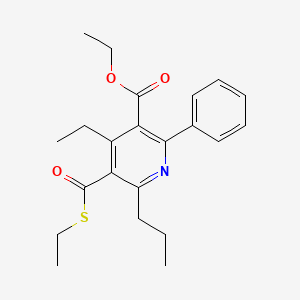
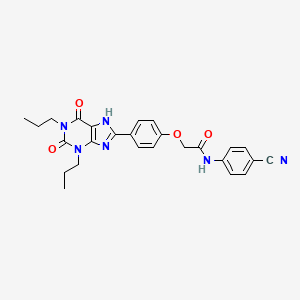
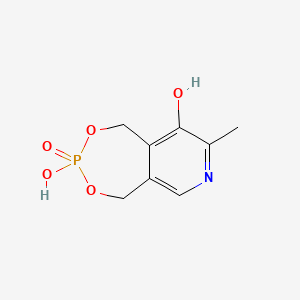
![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)
![[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate](/img/structure/B1676837.png)
![[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)
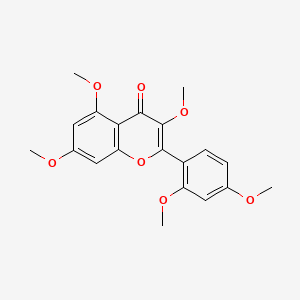
![N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B1676843.png)
